molecular formula C19H13Cl2N3O2S B15201443 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole

3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole

Cat. No.: B15201443
M. Wt: 418.3 g/mol
InChI Key: HPLQOZVMAWRJTA-UHFFFAOYSA-N
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Description

3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a heterocyclic structure, incorporating both an indole and a pyrimidine ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole typically involves the reaction of 2,5-dichloropyrimidine with 1-tosyl-1H-indole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the indole ring to produce different functionalized indoles .

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as EGFR. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that exhibit overactive EGFR signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13Cl2N3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C19H13Cl2N3O2S/c1-12-6-8-13(9-7-12)27(25,26)24-11-15(14-4-2-3-5-17(14)24)18-16(20)10-22-19(21)23-18/h2-11H,1H3

InChI Key

HPLQOZVMAWRJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl

Origin of Product

United States

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